4-Pentyn-1-one, 3-ethoxy-1-phenyl-5-(phenylthio)-
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Overview
Description
4-Pentyn-1-one, 3-ethoxy-1-phenyl-5-(phenylthio)- is an organic compound with the molecular formula C19H18O2S. This compound is characterized by the presence of a carbon-carbon triple bond (alkyne), an ethoxy group, a phenyl group, and a phenylthio group. It is a versatile compound used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentyn-1-one, 3-ethoxy-1-phenyl-5-(phenylthio)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-pentyn-1-ol with ethyl phenyl sulfide in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Pentyn-1-one, 3-ethoxy-1-phenyl-5-(phenylthio)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
4-Pentyn-1-one, 3-ethoxy-1-phenyl-5-(phenylthio)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Pentyn-1-one, 3-ethoxy-1-phenyl-5-(phenylthio)- involves its interaction with specific molecular targets and pathways. The alkyne group can undergo cycloaddition reactions, forming cyclic compounds. The phenylthio group can participate in nucleophilic substitution reactions, leading to the formation of new compounds. These interactions can modulate various biological and chemical processes .
Comparison with Similar Compounds
Similar Compounds
4-Pentyn-1-ol: An alkyne alcohol used in similar synthetic applications.
3-Butyn-1-ol: Another alkyne alcohol with similar reactivity.
5-Hexyn-1-ol: A longer-chain alkyne alcohol with comparable properties.
Uniqueness
4-Pentyn-1-one, 3-ethoxy-1-phenyl-5-(phenylthio)- is unique due to the presence of both an ethoxy group and a phenylthio group, which provide distinct reactivity and versatility in chemical reactions. This combination of functional groups allows for a wide range of synthetic applications and potential biological activities .
Properties
CAS No. |
163189-60-4 |
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Molecular Formula |
C19H18O2S |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
3-ethoxy-1-phenyl-5-phenylsulfanylpent-4-yn-1-one |
InChI |
InChI=1S/C19H18O2S/c1-2-21-17(13-14-22-18-11-7-4-8-12-18)15-19(20)16-9-5-3-6-10-16/h3-12,17H,2,15H2,1H3 |
InChI Key |
CYOMCXDKSUCQAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(=O)C1=CC=CC=C1)C#CSC2=CC=CC=C2 |
Origin of Product |
United States |
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